Cas no 1806922-34-8 (Methyl 3-bromo-4-(bromomethyl)-2-(difluoromethyl)pyridine-5-acetate)

メチル3-ブロモ-4-(ブロモメチル)-2-(ジフルオロメチル)ピリジン-5-アセタートは、高度に官能基化されたピリジン誘導体であり、有機合成における重要な中間体として利用されます。2つのブロモ基とジフルオロメチル基を有するため、選択的な置換反応やカップリング反応に適した特性を示します。特に医薬品や農薬の開発において、分子骨格の多様化を可能にする有用なビルディングブロックとしての価値が認められています。エステル基の存在により、さらに誘導体化が容易である点も特徴です。この化合物の高い反応性と多様な変換可能性は、複雑な分子構築において研究者に優れた柔軟性を提供します。

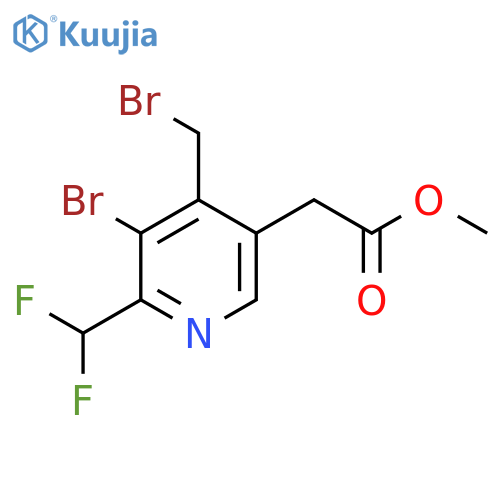

1806922-34-8 structure

商品名:Methyl 3-bromo-4-(bromomethyl)-2-(difluoromethyl)pyridine-5-acetate

CAS番号:1806922-34-8

MF:C10H9Br2F2NO2

メガワット:372.988768339157

CID:4809327

Methyl 3-bromo-4-(bromomethyl)-2-(difluoromethyl)pyridine-5-acetate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-bromo-4-(bromomethyl)-2-(difluoromethyl)pyridine-5-acetate

-

- インチ: 1S/C10H9Br2F2NO2/c1-17-7(16)2-5-4-15-9(10(13)14)8(12)6(5)3-11/h4,10H,2-3H2,1H3

- InChIKey: XGJBOTVYEGRDBI-UHFFFAOYSA-N

- ほほえんだ: BrC1C(C(F)F)=NC=C(CC(=O)OC)C=1CBr

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 269

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 39.2

Methyl 3-bromo-4-(bromomethyl)-2-(difluoromethyl)pyridine-5-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029057122-250mg |

Methyl 3-bromo-4-(bromomethyl)-2-(difluoromethyl)pyridine-5-acetate |

1806922-34-8 | 97% | 250mg |

$998.40 | 2022-03-31 | |

| Alichem | A029057122-500mg |

Methyl 3-bromo-4-(bromomethyl)-2-(difluoromethyl)pyridine-5-acetate |

1806922-34-8 | 97% | 500mg |

$1,662.60 | 2022-03-31 | |

| Alichem | A029057122-1g |

Methyl 3-bromo-4-(bromomethyl)-2-(difluoromethyl)pyridine-5-acetate |

1806922-34-8 | 97% | 1g |

$3,158.80 | 2022-03-31 |

Methyl 3-bromo-4-(bromomethyl)-2-(difluoromethyl)pyridine-5-acetate 関連文献

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Louis Porte RSC Adv., 2014,4, 64506-64513

1806922-34-8 (Methyl 3-bromo-4-(bromomethyl)-2-(difluoromethyl)pyridine-5-acetate) 関連製品

- 624-75-9(Iodoacetonitrile)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬